![molecular formula C12H14N4OS B1487482 N-[3-(5-Amino-1,3,4-thiadiazol-2-YL)propyl]benzamide CAS No. 1199215-74-1](/img/structure/B1487482.png)
N-[3-(5-Amino-1,3,4-thiadiazol-2-YL)propyl]benzamide
Overview
Description
“N-[3-(5-Amino-1,3,4-thiadiazol-2-YL)propyl]benzamide” is a chemical compound with the CAS Number: 1199215-74-1 . It has a molecular weight of 262.34 . The IUPAC name for this compound is N-[3-(5-amino-1,3,4-thiadiazol-2-yl)propyl]benzamide .
Synthesis Analysis
The compound can be synthesized from N-((5-amino-1,3,4-thiadiazol-2-yl)methyl) benzamide and various suitable aldehydes using conventional methods and microwave methods .Molecular Structure Analysis
The InChI code for this compound is 1S/C12H14N4OS/c13-12-16-15-10(18-12)7-4-8-14-11(17)9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H2,13,16)(H,14,17) . This code provides a specific string of characters that represent the 2D structure of the molecule.Scientific Research Applications
-
Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides
- Application : This research focuses on the synthesis of N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides .
- Method : Two complementary pathways were proposed and successfully realized in the synthesis of 20 representative examples. These methods use the same types of starting materials viz. succinic anhydride, aminoguanidine hydrochloride, and a variety of amines .
- Results : The desired products were successfully obtained in the reaction with aliphatic amines (primary and secondary) via a nucleophilic opening of the succinimide ring and the subsequent recyclization of the 1,2,4-triazole ring .
-
Syntheses of Novel 4-Substituted N-(5-amino-1H-1,2,4-triazol-3-yl)pyridine-3-sulfonamide Derivatives
- Application : This research focuses on the synthesis of compounds comprising a pyridine-3-sulfonamide scaffold and known antifungally active 1,2,4-triazole substituents .
- Method : A series of novel 4-substituted N-(5-amino-1H-1,2,4-triazol-3-yl)pyridine-3-sulfonamides have been synthesized by multistep reactions starting from 4-chloropyridine-3-sulfonamide .
- Results : Many of these compounds show greater efficacy than fluconazole, mostly towards Candida albicans and Rhodotorula mucilaginosa species, with MIC values ≤ 25 µg/mL .
-
Synthesis and Bioactivities of Novel 1,3,4-Thiadiazole Derivatives of Glucosides
- Application : This research focuses on the synthesis of novel 1,3,4-thiadiazole derivatives of glucosides .
- Method : A series of novel 1,3,4-thiadiazole derivatives of glucosides were synthesized by the starting materials d-glucose and 5-amino-1,3,4-thiadiazole-2-thiol in good yields with employing a convergent synthetic route .
- Results : Some of the target compounds exhibited good antifungal activities. Especially, compounds 4i showed higher bioactivities against Phytophthora infestans (P. infestans), with the EC50 values of 3.43, than that of Dimethomorph (5.52 μg/ml) .
-
1,3,4-Thiadiazole Scaffold: As Anti-Epileptic Agents
- Application : This research focuses on the use of 1,3,4-thiadiazole moiety as antiepileptic agents .
- Method : Various derivatives of 1,3,4-thiadiazole scaffold have been synthesized and tested for their anticonvulsant activities .
- Results : Several modifications have been done in the 1,3,4-thiadiazole moiety which showed good potency as anticonvulsant agents which are highly effective and have less toxicity .
-
Synthesis of 1,3,4-Thiadiazole Derivatives of Glucosides
- Application : This research focuses on the synthesis of novel 1,3,4-thiadiazole derivatives of glucosides .
- Method : A series of novel 1,3,4-thiadiazole derivatives of glucosides were synthesized by the starting materials d-glucose and 5-amino-1,3,4-thiadiazole-2-thiol in good yields with employing a convergent synthetic route .
- Results : Some of the target compounds exhibited good antifungal activities. Especially, compounds 4i showed higher bioactivities against Phytophthora infestans (P. infestans), with the EC50 values of 3.43, than that of Dimethomorph (5.52 μg/ml) .
-
1,3,4-Thiadiazole Scaffold: As Anti-Epileptic Agents
- Application : This research focuses on the use of 1,3,4-thiadiazole moiety as antiepileptic agents .
- Method : Various derivatives of 1,3,4-thiadiazole scaffold have been synthesized and tested for their anticonvulsant activities .
- Results : Several modifications have been done in the 1,3,4-thiadiazole moiety which showed good potency as anticonvulsant agents which are highly effective and have less toxicity .
properties
IUPAC Name |
N-[3-(5-amino-1,3,4-thiadiazol-2-yl)propyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4OS/c13-12-16-15-10(18-12)7-4-8-14-11(17)9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H2,13,16)(H,14,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJPMWPULUMDXCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCCCC2=NN=C(S2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(5-Amino-1,3,4-thiadiazol-2-YL)propyl]benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



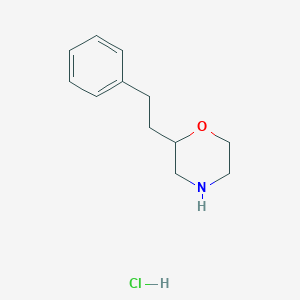
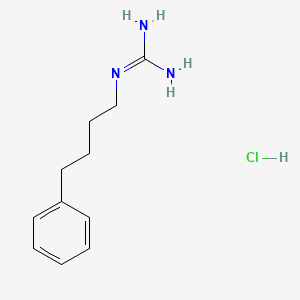

![2-[2-Azabicyclo[2.2.1]hept-7-yl(methyl)amino]-1-ethanol](/img/structure/B1487405.png)
![10-Azabicyclo[4.3.1]dec-3-ene hydrochloride](/img/structure/B1487407.png)
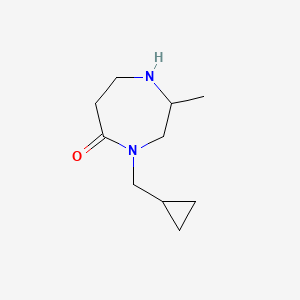
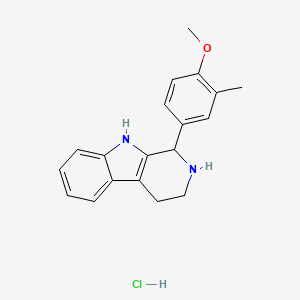
![(2-{2-[2-(2-Methoxyphenyl)ethyl]phenoxy}ethyl)amine hydrochloride](/img/structure/B1487412.png)
![Benzyl 5-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B1487413.png)
![10-(Hydroxymethyl)-4-methyl-4-azatricyclo[5.2.2.0~2,6~]undecane-8,9-diol](/img/structure/B1487415.png)
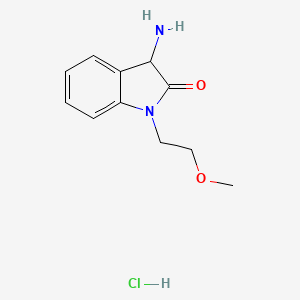
![Ethyl 2-(6-methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazin-3-yl)acetate hydrochloride](/img/structure/B1487417.png)
![3-Benzyl-8-(chloromethyl)[1,2,4]triazolo[4,3-a]pyridine hydrochloride](/img/structure/B1487418.png)
![3-Isopropyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-6-carboxylic acid](/img/structure/B1487421.png)